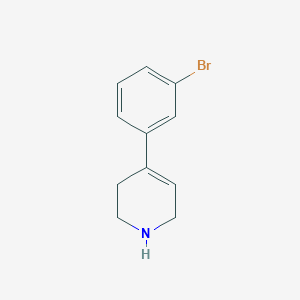

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

Description

Properties

Molecular Formula |

C11H12BrN |

|---|---|

Molecular Weight |

238.12 g/mol |

IUPAC Name |

4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C11H12BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 |

InChI Key |

LQKLPHASNRSNQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with a suitable amine, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Research Trends and Gaps

- Structural Optimization : Substitution at the THP ring’s 1-position (e.g., methyl groups in MPTP) enhances metabolic activation, while aryl group electronics (bromo vs. fluoro) influence reactivity and target binding.

- Unanswered Questions: The specific role of 4-(3-bromophenyl)-THP in neurological or metabolic pathways remains unexplored.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine?

A common approach involves multi-component condensation reactions. For example, pyridine derivatives can be synthesized via refluxing bromoacetophenone derivatives with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol . Adjusting the aldehyde substituent can influence regiochemical outcomes. Purification often involves crystallization from DMF/ethanol mixtures.

Q. How can researchers characterize the structural integrity of this compound?

Combined spectroscopic techniques are critical:

Q. What solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (e.g., ethanol, DMF) under reflux (70–80°C) are typical. Ammonium acetate acts as a catalyst in cyclocondensation reactions. Prolonged heating (10–20 hours) may improve yields but risks side reactions like over-oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in its stereochemistry?

Single-crystal X-ray diffraction is definitive. For example, related bromophenyl-pyridine derivatives show dihedral angles of 40–50° between the aromatic ring and tetrahydropyridine moiety, with intermolecular halogen bonding influencing packing . Data collection at 296 K with R-factors <0.07 ensures accuracy .

Q. What strategies address low reactivity in functionalizing the tetrahydropyridine ring?

- Electrophilic substitution : Use Lewis acids (e.g., AlCl3) to activate the ring for bromination or nitration.

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts can introduce aryl groups at the 4-position .

- Protection/deprotection : Temporarily block reactive NH groups using Boc anhydride .

Q. How do computational models predict its pharmacokinetic properties?

DFT calculations (e.g., B3LYP/6-31G*) can estimate:

Q. Why might NMR spectra show unexpected splitting patterns?

Dynamic effects from restricted rotation in the tetrahydropyridine ring or bromophenyl group can cause splitting. Variable-temperature NMR (e.g., 25–60°C) helps distinguish conformational exchange from impurities .

Q. How can researchers reconcile contradictory biological activity data across studies?

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC50 ranges: 10–50 µM) .

- Metabolic instability : Use liver microsome assays to evaluate CYP450-mediated degradation .

- Structural analogs : Compare with 4-(4-Bromophenyl) analogs to isolate positional effects .

Methodological Considerations

Q. What precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.